2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Overview
Description
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C₁₀H₁₇NO₂. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one can be achieved through multiple synthetic routes. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced, typically involving the addition of hydrogen or removal of oxygen, using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced.
Scientific Research Applications
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in the necroptosis pathway . By inhibiting RIPK1, the compound can block the activation of necroptosis, a form of programmed cell death, which has therapeutic potential in various diseases.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound shares a similar spiro structure but differs in its functional groups and specific applications.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spiro compound with different substituents, leading to distinct chemical properties and uses.
Uniqueness
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one is unique due to its specific structure and functional groups, which confer particular chemical reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds and highlights its potential in therapeutic applications .
Biological Activity
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one is a synthetic compound with potential biological applications. Its unique spirocyclic structure may confer various pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial effects, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 183.25 g/mol. The compound features a spirocyclic framework that is often associated with diverse biological activities due to its ability to interact with various biological targets.
Structural Information
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇NO₂ |
Molecular Weight | 183.25 g/mol |
SMILES | CC1C(=O)CC2(O1)CCN(CC2)C |
InChI | InChI=1S/C10H17NO2/c1-8-9(12)7... |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of spirocyclic compounds, including this compound. The compound has been evaluated for its efficacy against various bacterial strains, particularly multidrug-resistant (MDR) pathogens.
Case Study: Antibacterial Activity
A study published in MDPI evaluated the antibacterial properties of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition zones, suggesting potential as new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its spirocyclic structure allows for interaction with key biological targets such as enzymes involved in bacterial cell wall synthesis or DNA replication .
In Silico Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various bacterial targets. These studies suggest that this compound may interact effectively with enzymes critical for bacterial survival .
Toxicity Profile
The toxicity profile of this compound indicates that it may pose some risks if ingested or in contact with skin, as evidenced by its classification as harmful if swallowed and causing skin irritation . Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic use.
Properties
IUPAC Name |
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-9(12)7-10(13-8)3-5-11(2)6-4-10/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODDNJQTVFMGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC2(O1)CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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